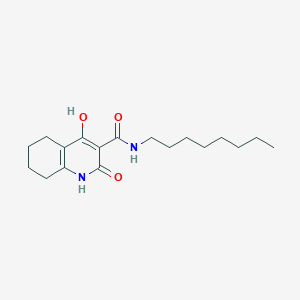
4-hydroxy-N-octyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-hydroxy-N-octyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide is a compound belonging to the class of 4-hydroxy-2-quinolones. These compounds are known for their interesting pharmaceutical and biological activities, making them valuable in drug research and development .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxy-N-octyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide can be achieved through various methods. One common approach involves the reaction of aromatic amines with diethyl malonate in the presence of a catalyst such as triethylamine. The reaction is typically carried out in diphenyl ether . Another method involves the acylation of commercially available anthranilate derivatives using malonyl chloride or monoethyl malonate, followed by heterocyclization under base-catalyzed ester condensation .
Industrial Production Methods: Industrial production methods for this compound often involve scalable and efficient synthetic methodologies. These methods aim to produce highly pure N-1 substituted 4-quinolone-3-carboxamides with excellent yields. The use of green and efficient synthetic methodologies is also explored to minimize environmental impact .
化学反応の分析
Types of Reactions: 4-hydroxy-N-octyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activities .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled conditions to ensure the desired products are formed. For example, the oxidation of the compound may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield quinoline derivatives with enhanced biological activities, while substitution reactions may introduce various functional groups to the compound .
科学的研究の応用
4-hydroxy-N-octyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of related heterocyclic compounds. In biology and medicine, it is explored for its potential as an antibacterial, antitubercular, and anticancer agent . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development .
作用機序
The mechanism of action of 4-hydroxy-N-octyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s quinoline scaffold allows it to bind to enzymes and receptors, modulating their activities. For example, it may inhibit bacterial enzymes, leading to antibacterial effects, or interact with cellular receptors to exert anticancer activities .
類似化合物との比較
Similar Compounds: Similar compounds to 4-hydroxy-N-octyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide include other 4-hydroxy-2-quinolones and their derivatives. Examples include 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamides and their N-substituted analogs .
Uniqueness: What sets this compound apart from similar compounds is its unique octyl substitution at the N-position. This modification enhances its lipophilicity and potentially improves its biological activities, making it a promising candidate for further research and development .
特性
分子式 |
C18H28N2O3 |
|---|---|
分子量 |
320.4 g/mol |
IUPAC名 |
4-hydroxy-N-octyl-2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C18H28N2O3/c1-2-3-4-5-6-9-12-19-17(22)15-16(21)13-10-7-8-11-14(13)20-18(15)23/h2-12H2,1H3,(H,19,22)(H2,20,21,23) |
InChIキー |
SIXDYAGKZWQITH-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCNC(=O)C1=C(C2=C(CCCC2)NC1=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,4-dichloro-N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B11209385.png)
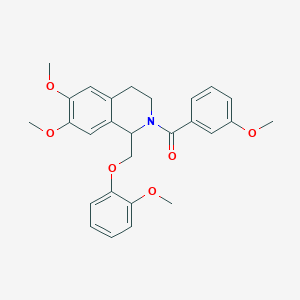
![5-(2,5-Dimethoxyphenyl)-7-ethoxy-2-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11209398.png)
![N-(3,4-dimethylphenyl)-2-(4-oxo-2-phenylpyrimido[1,2-a]benzimidazol-10(4H)-yl)acetamide](/img/structure/B11209400.png)
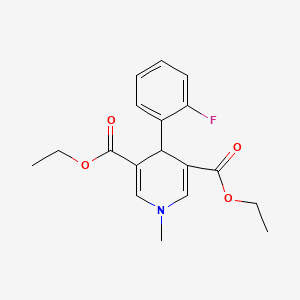
![3-(4-Ethylphenyl)-3-hydroxy-1-(2-methoxyphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium](/img/structure/B11209421.png)
![5-(3,4-Difluorophenyl)-7-ethoxy-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11209428.png)
![N-(2,2-dimethoxyethyl)-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11209441.png)
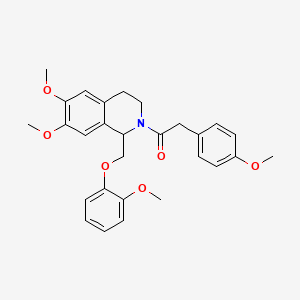
![N-(3-cyanophenyl)-2-[4-oxo-7-phenyl-3-(propan-2-yl)-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B11209455.png)
![(3-Ethoxypropyl)[(3-methylphenyl)methyl]amine](/img/structure/B11209465.png)

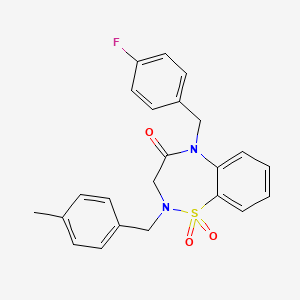
![N-(3-chloro-4-methoxyphenyl)-2-{[2-(diethylamino)-7-oxo-6-(propan-2-yl)-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B11209471.png)
